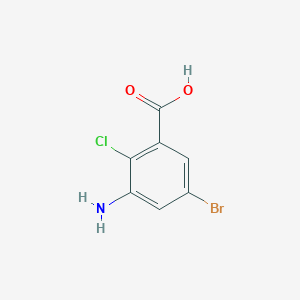

3-氨基-5-溴-2-氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-5-bromo-2-chlorobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention various halogenated benzoic acids and their derivatives, which can provide insights into the chemical behavior and properties that might be expected from 3-amino-5-bromo-2-chlorobenzoic acid. For instance, the synthesis and biological evaluation of thiophene derivatives with halogen substitutions suggest that the position and nature of these substituents can significantly affect the biological activity of these molecules .

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives is a topic of interest in several papers. For example, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids is described, which involves the synthesis of an amino intermediate followed by halogenation using the Sandmeyer reaction . This method could potentially be adapted for the synthesis of 3-amino-5-bromo-2-chlorobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids and their complexes is often characterized using various spectroscopic techniques. For instance, the complexes of Sm(III) and Tb(III) with 2-aminobenzoic and 2-amino-5-chlorobenzoic acids were characterized using IR and mass spectroscopy, and their geometries were investigated using Density Functional Theory (DFT) calculations . These techniques could be applied to 3-amino-5-bromo-2-chlorobenzoic acid to determine its structure and electronic properties.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can be influenced by the presence of electron-withdrawing or electron-releasing groups. In the case of the thiophene derivatives studied, the presence of a bromine atom at the C-5 position was found to contribute additively to the allosteric enhancer activity . This suggests that the bromine in 3-amino-5-bromo-2-chlorobenzoic acid could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be quite diverse. For example, the thermal analysis of Sm(III) and Tb(III) complexes with halogenated benzoic acids provided insights into their stability and decomposition patterns . Additionally, the study of supramolecular assemblies of chlorobenzoic acid derivatives revealed the influence of substituent position on proton transfer and noncovalent interactions . These findings could be relevant to understanding the properties of 3-amino-5-bromo-2-chlorobenzoic acid.

科学研究应用

Selective Amination Processes

- Catalysis in Organic Synthesis : 3-Amino-5-bromo-2-chlorobenzoic acid is used in catalytic processes for selective amination. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, yielding high selectivity and yield in the synthesis of 5-amino-2-chloropyridine products (Ji, Li, & Bunnelle, 2003).

Synthesis of Pharmaceuticals

- Role in Drug Synthesis : The compound has been used in the synthesis of various pharmaceuticals. Jie Yafei (2011) outlined its use in synthesizing Dapagliflozin, an antidiabetic drug, through a multi-step process involving chlorination, Friedel-Crafts acylation, and reduction (Yafei, 2011).

Intermediate in Synthesis

- Intermediate for Enterokinetic Agents : B. Willemsens et al. (2004) developed a method for synthesizing an intermediate crucial for the enterokinetic agent R108512. The process involved a zinc-mediated ring closure, highlighting the compound's significance in creating therapeutically important molecules (Willemsens et al., 2004).

Electrocatalysis

- Electrocatalytic Applications : The compound plays a role in electrosynthesis. A. Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, involving the electrochemical reduction of related halides, demonstrating its potential in electrocatalytic processes (Gennaro et al., 2004).

Synthesis of Complex Molecules

- Formation of Complex Molecules : The compound is used in the synthesis of complex molecules. For example, L. Raveglia et al. (1997) described its role in obtaining 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving synthesis of the 3-amino intermediate followed by halogen replacement (Raveglia et al., 1997).

Material Science

- Organic-Inorganic Hybrid Materials : B. Yan and Qianming Wang (2007) researched the modification of chlorobenzoic acid to create organic-inorganic hybrid materials, demonstrating the compound's role in material science applications (Yan & Wang, 2007).

Photodecomposition Studies

- Photodecomposition Research : D. Crosby and E. Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, including the photodecomposition of similar compounds, contributing to understanding the behavior of these compounds under light exposure (Crosby & Leitis, 1969).

安全和危害

属性

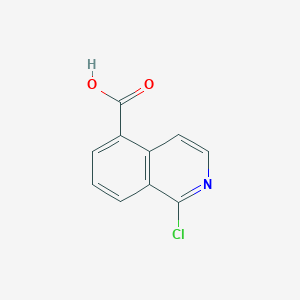

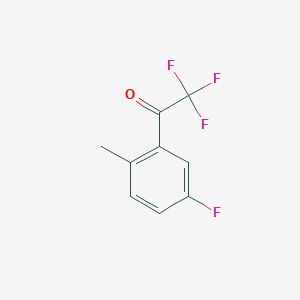

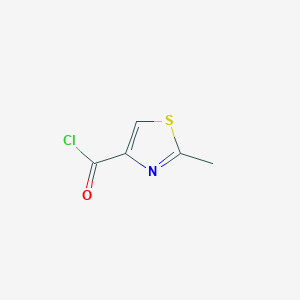

IUPAC Name |

3-amino-5-bromo-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCCUZBBWURDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-chlorobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)